molecular formula C13H14ClN3O3S B2824907 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034562-13-3

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2824907
CAS No.: 2034562-13-3
M. Wt: 327.78
InChI Key: JDCOUBQJRVXEKH-UHFFFAOYSA-N
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Description

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group, a 1,2,4-oxadiazole ring, and a tetrahydro-2H-pyran moiety. Its unique structure makes it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), a key player in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Cellular Effects

The compound’s interaction with FXa can influence various cellular processes, particularly those related to coagulation and thrombosis . By inhibiting FXa, 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can prevent the formation of blood clots, thereby influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with FXa. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This interaction results in the inhibition of FXa, thereby preventing the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on FXa and excellent in vivo antithrombotic activity have been well-documented .

Dosage Effects in Animal Models

Its high potency and good oral bioavailability suggest that it may exhibit a favorable dose-response relationship .

Metabolic Pathways

Given its interaction with FXa, it is likely involved in the coagulation cascade .

Transport and Distribution

Its interaction with FXa suggests that it may be localized to areas where the coagulation cascade is active .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely to be found in locations where FXa is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the tetrahydro-2H-pyran moiety: This step involves the protection of a hydroxyl group followed by cyclization.

    Coupling with the thiophene ring: The final step involves coupling the oxadiazole intermediate with a thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chloro group on the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit T-type calcium channels while modulating other ion channels makes it a promising candidate for further research and development.

Properties

IUPAC Name

5-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-20-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCOUBQJRVXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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